molecular formula C10H20O B3057498 3-Methyl-2-nonanone CAS No. 816-78-4

3-Methyl-2-nonanone

Cat. No. B3057498
CAS RN: 816-78-4
M. Wt: 156.26 g/mol
InChI Key: BMLJPODSPMQJKF-UHFFFAOYSA-N
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Description

3-Methyl-2-nonanone is a chemical compound with the molecular formula C10H20O . It is also known by other names such as this compound, 3-METHYLNONAN-2-ONE, and 2-Nonanone, 3-methyl . The molecular weight of this compound is 156.26 g/mol .


Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One such method involves the over-expression of two genes from Solanum habrochaites: shmks2, encoding a 3-ketoacyl-ACP thioesterase, and shmks1, encoding a beta-decarboxylase . These enzymes enabled methyl ketone synthesis from 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle . Another method involves the aldol condensation of n-hexanal and methyl ethyl ketone, followed by oxidation using sodium hypochlorite .


Molecular Structure Analysis

The molecular structure of this compound consists of a chain of carbon atoms with a methyl group (CH3) attached to the third carbon atom and a ketone group (C=O) attached to the second carbon atom . The InChI representation of the molecule is InChI=1S/C10H20O/c1-4-5-6-7-8-9(2)10(3)11/h9H,4-8H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 156.26 g/mol, an XLogP3-AA value of 3.5, and does not have any hydrogen bond donors but has one hydrogen bond acceptor . It has 6 rotatable bonds, and its exact mass and monoisotopic mass are both 156.151415257 g/mol . Its topological polar surface area is 17.1 Ų .

Scientific Research Applications

Atmospheric Studies and Environmental Impact

  • Photolysis and Atmospheric Lifetimes : A study by Ren et al. (2019) on similar ketones like 2-methyl-3-pentanone revealed that photolysis is a major pathway of loss in the troposphere. This research provides insights into the atmospheric lifetimes and impact on global warming of related compounds, which can be extrapolated to understand the environmental behavior of 3-methyl-2-nonanone (Ren, Yangang, Bernard, F., Daële, V., & Mellouki, A., 2019).

Biological and Chemical Properties

  • Alarm Pheromones in Ants : Crewe and Blum (1970) identified compounds like 3-nonanone in ant mandibular glands, indicating a role in alarm pheromones. This suggests a potential biological application of this compound in studying insect communication (Crewe, R., & Blum, M., 1970).

  • Kinetic and Mechanistic Studies : The reactivity of similar ketones like 3-methyl-2-butanone with various oxidizing agents was explored by Trivedi et al. (2018), providing a foundation for understanding the chemical behavior and potential reactions of this compound (Trivedi, K., Khan, M. U., & Dwivedi, A., 2018).

  • Electro-optic Applications : A study by He et al. (2002) on α-hydroxy methyl ketones, closely related to this compound, outlines their importance in synthesizing electro-optic acceptors. This highlights the potential application of this compound in developing novel nonlinear optical chromophores (He, M., Leslie, T., & Sinicropi, J., 2002).

  • Molecular Structure Investigations : Sakurai et al. (1989) investigated the molecular structure of 3-methyl-2-butanone using techniques like gas electron diffraction. Such studies are crucial for understanding the physical properties and molecular conformation of similar compounds like this compound (Sakurai, T., Ishiyama, M., Takeuchi, H., Takeshita, K., Fukushi, K., & Konaka, S., 1989).

Synthesis and Production

  • Microbial Synthesis of Related Compounds : Cann and Liao (2009) described the engineered production of compounds like 3-methyl-1-butanol, a structurally related compound to this compound, in microorganisms. This research could guide the biotechnological synthesis of this compound for various applications (Cann, A., & Liao, J., 2009).

  • Application in Fuel and Chemical Production : The work by Penner et al. (2017) on the production of methyl ethyl ketone, a molecule similar to this compound, provides insights into its potential use in fuels and chemicals. This suggests possible applications for this compound in biofuel production (Penner, D., Redepenning, C., Mitsos, A., & Viell, J., 2017).

Safety and Hazards

The safety data sheet for a similar compound, 2-Nonanone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-methylnonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-5-6-7-8-9(2)10(3)11/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLJPODSPMQJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505145
Record name 3-Methylnonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

816-78-4
Record name 3-Methylnonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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